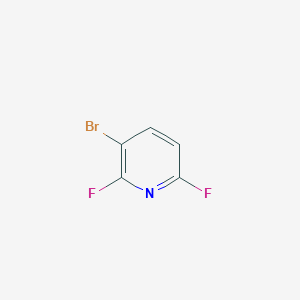
1-(2-Amino-4-(benciloxi)-5-metoxifenil)etanona
Descripción general
Descripción
1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone, also known as 2-amino-4-benzyloxy-5-methoxybenzophenone, is an organic compound with a wide variety of applications in scientific research. This compound is produced through a synthesis process and has been used in a number of different studies and experiments. In
Aplicaciones Científicas De Investigación
Química Medicinal: Posible Actividad Antitumoral
Este compuesto ha sido explorado por su potencial en la creación de nuevos agentes antitumorales. Los estudios sugieren que los derivados de este compuesto exhiben una actividad significativa contra ciertas líneas celulares cancerosas, incluidas las células HepG2 (cáncer de hígado) y MCF-7 (cáncer de mama) . La capacidad de inhibir estas células indica una vía prometedora para el desarrollo de nuevos fármacos quimioterapéuticos.
Bioquímica: Inhibición Enzimática
En bioquímica, el compuesto se utiliza para estudiar los mecanismos de inhibición enzimática. Su estructura le permite interactuar con los sitios activos de las enzimas, proporcionando información sobre el diseño de inhibidores enzimáticos que podrían regular las vías metabólicas o tratar enfermedades relacionadas con la disfunción enzimática .
Farmacología: Diseño y Desarrollo de Fármacos
Farmacológicamente, “1-(2-Amino-4-(benciloxi)-5-metoxifenil)etanona” sirve como precursor en la síntesis de derivados de benzimidazol, que son conocidos por su amplia gama de propiedades terapéuticas, incluidas las actividades antimicrobianas, antivirales e antihipertensivas .
Síntesis Orgánica: Bloque de Construcción para Compuestos Heterocíclicos
En la síntesis orgánica, este compuesto es un intermediario valioso para la construcción de compuestos heterocíclicos. Sus sitios reactivos lo hacen adecuado para diversas transformaciones químicas, lo que lleva a la producción de moléculas complejas con posibles actividades farmacológicas .
Química Analítica: Estudios Cromatográficos
Los químicos analíticos utilizan “this compound” en estudios cromatográficos para desarrollar nuevos métodos para la separación y el análisis de mezclas complejas, mejorando la detección de sustancias a niveles de trazas .
Ciencia de Materiales: Materiales Ópticos No Lineales
La estructura molecular del compuesto es de interés en la ciencia de materiales para el desarrollo de materiales ópticos no lineales. Estos materiales son cruciales para aplicaciones en fotónica, incluido el procesamiento de datos ópticos y las telecomunicaciones .
Propiedades
IUPAC Name |
1-(2-amino-5-methoxy-4-phenylmethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11(18)13-8-15(19-2)16(9-14(13)17)20-10-12-6-4-3-5-7-12/h3-9H,10,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOYPGHNQKAPBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1N)OCC2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627445 | |
| Record name | 1-[2-Amino-4-(benzyloxy)-5-methoxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75665-73-5 | |
| Record name | 1-[2-Amino-4-(benzyloxy)-5-methoxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
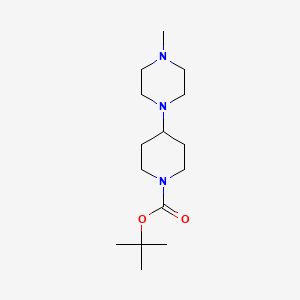
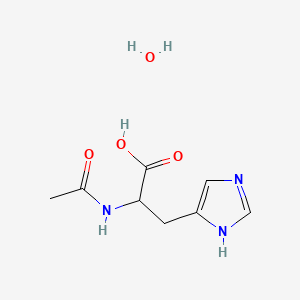
![2-Benzyl-2-azaspiro[3.5]nonan-7-one](/img/structure/B1289772.png)
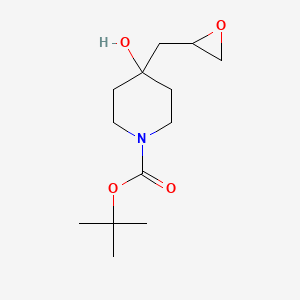
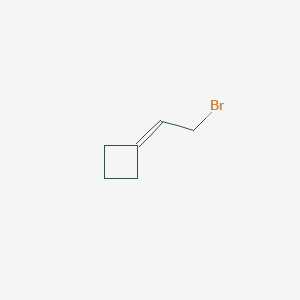
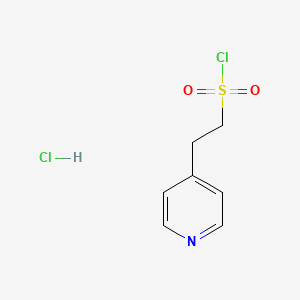
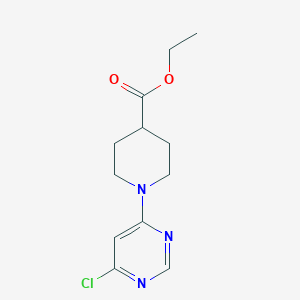
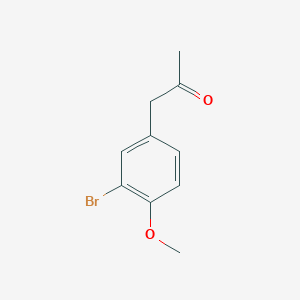
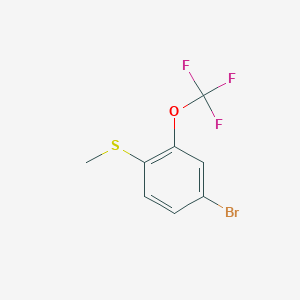
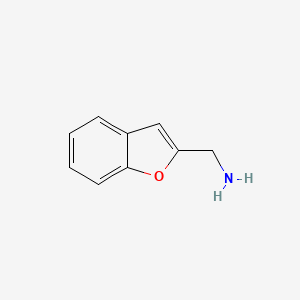

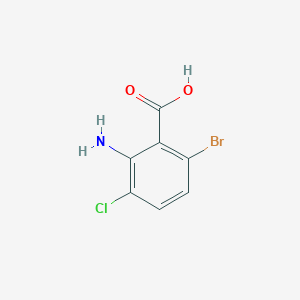
![5-Amino-2-(3-chlorobenzo[b]thiophen-2-yl)oxazole-4-carboxamide](/img/structure/B1289809.png)
